Elesclomol

Descripción general

Descripción

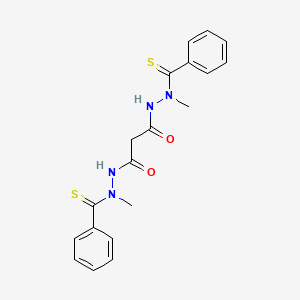

Elesclomol, también conocido por su nombre internacional no propietario (INN) como N′1, N′3-dimetil-N′1, N′3-bis(fenilcarbonotioil)propandihidrazida, es un fármaco que induce la apoptosis (muerte celular programada) en las células cancerosas. Está siendo desarrollado por Synta Pharmaceuticals y GlaxoSmithKline como un adyuvante de quimioterapia. This compound ha recibido el estatus de vía rápida y fármaco huérfano de la Administración de Alimentos y Medicamentos de los Estados Unidos para el tratamiento del melanoma metastásico .

Aplicaciones Científicas De Investigación

Elesclomol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto modelo para estudiar el estrés oxidativo y la complejación de iones metálicos.

Biología: this compound se utiliza para investigar el papel de las especies reactivas de oxígeno en los procesos celulares.

Mecanismo De Acción

Elesclomol ejerce sus efectos induciendo estrés oxidativo dentro de las células cancerosas. Provoca una acumulación de especies reactivas de oxígeno, lo que lleva a daño celular y apoptosis. This compound requiere un ion metálico redox-activo para funcionar, y el complejo de cobre(II) es significativamente más potente que otros complejos metálicos . Los objetivos moleculares y las vías involucradas incluyen la vía de apoptosis mitocondrial, que se activa por los niveles elevados de especies reactivas de oxígeno .

Safety and Hazards

Elesclomol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Elesclomol binds to copper (II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria . This interaction with copper ions is crucial for its biochemical activity .

Cellular Effects

This compound has been shown to cause a dramatic increase in oxidative stress (ROS) inside cancer cells . The prolonged elevation of ROS inside cancer cells induced by this compound causes the cell to exceed a critical breaking point and undergo apoptosis . It has also been found to suppress cancer by inducing cuproptosis .

Molecular Mechanism

This compound induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells . It requires a redox active metal ion to function . The Cu (II) complex is 34 times more potent than the Ni (II) complex and 1040-fold more potent than the Pt (II) complex .

Temporal Effects in Laboratory Settings

This compound has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells . The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying this compound .

Dosage Effects in Animal Models

Recent studies have demonstrated that this compound is able to substantially ameliorate pathology and lethality in a mouse model of Menkes disease when injected as an ES-Cu 2+ complex .

Metabolic Pathways

This compound targets mitochondrial metabolism . It has been recognized as an inducer of oxidative stress and has also been found to suppress cancer by inducing cuproptosis .

Transport and Distribution

This compound’s toxicity to cells is highly dependent on its transport of extracellular copper ions, a process involved in cuproptosis . This bis (thiohydrazide) amide binds to copper (II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .

Subcellular Localization

This compound is a mitochondrion-targeting agent . It binds to copper (II) in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Elesclomol se sintetiza a través de una serie de reacciones químicas que implican la formación de la amida bis(tiohidrazida). La síntesis implica la reacción de hidracina con disulfuro de carbono para formar tiosemicarbazida, que luego se hace reaccionar con cloruro de benzoílo para formar el producto final .

Métodos de Producción Industrial: La producción industrial de this compound implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción para maximizar la eficiencia del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones: Elesclomol se somete a varios tipos de reacciones químicas, incluyendo:

Complejación: This compound forma complejos con iones metálicos redox-activos, como el cobre(II), lo que aumenta su potencia.

Reactivos y Condiciones Comunes:

Oxidación: Las especies reactivas de oxígeno se generan bajo condiciones fisiológicas dentro de las células cancerosas.

Complejación: Los iones de cobre(II) se utilizan comúnmente para formar complejos potentes con this compound.

Productos Principales Formados: El principal producto formado por la reacción de this compound con iones de cobre(II) es un complejo de cobre-elesclomol, que es significativamente más potente que el fármaco libre .

Comparación Con Compuestos Similares

Elesclomol es único en su capacidad para inducir estrés oxidativo y formar complejos potentes con iones de cobre(II). Los compuestos similares incluyen:

Disulfiram: Otro ionóforo de cobre que induce estrés oxidativo y se ha estudiado por sus propiedades anticancerígenas.

Tetratiomolibdato: Un quelante de cobre que se utiliza en el tratamiento de la enfermedad de Wilson y se ha estudiado por sus efectos anticancerígenos.

This compound destaca por su mecanismo de acción específico que implica la formación de un complejo de cobre-elesclomol, que aumenta significativamente su potencia en comparación con otros compuestos .

Propiedades

IUPAC Name |

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJIXTWSNXCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042642 | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells. | |

| Record name | Elesclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

488832-69-5 | |

| Record name | Elesclomol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488832-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elesclomol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elesclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELESCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

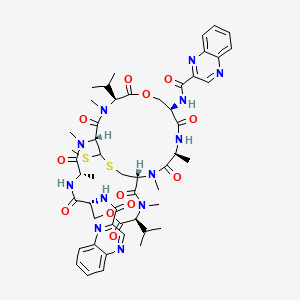

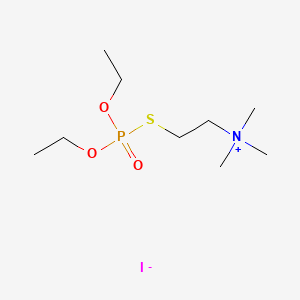

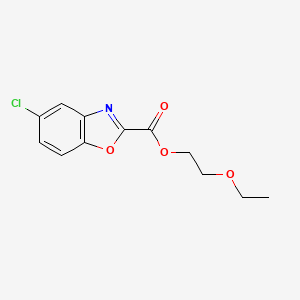

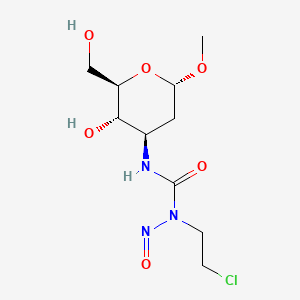

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.